molecular formula C7H13ClO2 B7906611 Acetic acid, chloro-, pentyl ester CAS No. 5411-55-2

Acetic acid, chloro-, pentyl ester

Cat. No.: B7906611
CAS No.: 5411-55-2
M. Wt: 164.63 g/mol
InChI Key: SAOZOMQLKLWJAN-UHFFFAOYSA-N
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Description

Acetic acid, chloro-, pentyl ester is a useful research compound. Its molecular formula is C7H13ClO2 and its molecular weight is 164.63 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Stable Free Radicals : Bis(pentachlorophenyl)acetic acid esters, related to Acetic acid, chloro-, pentyl ester, have been synthesized and utilized in the creation of stable free radicals, with applications in materials science and chemistry (O'neill & Hegarty, 1992).

  • Self-Motion Characteristics : Research on esters of acetic acid, such as pentyl acetate, has provided insights into self-motion characteristics on water surfaces, which could have implications in surface chemistry and physical chemistry (Nakata, Matsuo, & Kirisaka, 2007).

  • Esterification Reactions in Organic Synthesis : The esterification of acetic acid with alcohols, including pentyl alcohol, has been extensively studied. This is fundamental to producing esters used as solvents, flavors, pharmaceuticals, plasticizers, and cosmetics (Izci & Bodur, 2007).

  • Esterification Under Microwave Irradiation : Iso-amyl acetate, a compound related to this compound, has been synthesized using acetic acid and iso-pentyl alcohol under microwave irradiation, indicating the potential for energy-efficient synthesis methods (Hou Jin-song, 2013).

  • Esterification in Reactive Distillation : The esterification process of acetic acid with alcohols like pentanol, forming compounds such as n-amyl acetate, has been examined in reactive distillation columns. This research is significant for process optimization in chemical industries (Saha, Chopade, & Mahajani, 2000).

  • Catalytic Esterifications : The esterification of acetic acid with neo-pentanol and other alcohols in ionic liquids highlights innovative catalysis methods in green chemistry (Fraga-Dubreuil et al., 2002).

  • Biological Activities in Plant Growth : 4-Chloroindole-3-acetic acid and its esters, related to this compound, have been synthesized and analyzed for their biological activities in plant growth, indicating potential applications in agriculture and botany (Katayama, 2000).

  • Analysis of Chlorinated Acetic Acids : Techniques for preparing derivatives of chlorinated acetic and propionic acids, similar to this compound, have been developed for gas chromatography-mass spectrometry analysis (Sinkkonen et al., 1995).

  • Environmental Impact of Ester Hydrolysis : The hydrolysis rates of esters, including potentially carcinogenic beta-lactones, have been investigated to understand the environmental impact and safety of these compounds (Dahl, Miller, & Petridou-Fischer, 1987).

Properties

IUPAC Name

pentyl 2-chloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-2-3-4-5-10-7(9)6-8/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOZOMQLKLWJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202456
Record name Acetic acid, chloro-, pentyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5411-55-2
Record name Acetic acid, chloro-, pentyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005411552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC10985
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, chloro-, pentyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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